N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-chlorobenzenecarboxamide
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Overview
Description
This compound is a carboxamide derivative, which contains a benzyloxy group and multiple chloro substituents on the phenyl rings . The presence of these functional groups could potentially influence the compound’s reactivity and properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions of the appropriate amines and carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the carboxamide group and the benzyloxy group. These groups could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-withdrawing chloro substituents and the electron-donating benzyloxy group. For instance, it might undergo nucleophilic aromatic substitution reactions at the chloro-substituted positions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar carboxamide and benzyloxy groups could enhance its solubility in polar solvents .Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes involved in the suzuki–miyaura cross-coupling reactions . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a mechanism similar to the suzuki–miyaura cross-coupling reactions . This involves the formation of new carbon-carbon bonds under mild and functional group tolerant reaction conditions .
Biochemical Pathways
Compounds with similar structures have been known to influence the suzuki–miyaura cross-coupling reactions . This reaction is a key step in various biochemical pathways, particularly those involving the formation of carbon-carbon bonds .
Result of Action
Based on its potential role in the suzuki–miyaura cross-coupling reactions , it may influence the formation of carbon-carbon bonds, which is a fundamental process in various biochemical reactions.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-N-(2,4-dichloro-5-phenylmethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3NO2/c21-15-8-6-14(7-9-15)20(25)24-18-11-19(17(23)10-16(18)22)26-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFSCBKXPSUPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NC(=O)C3=CC=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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